trans-Octahydro-1H-isoindole hydrochloride
Description
trans-Octahydro-1H-isoindole hydrochloride (CAS 10479-62-6) is a bicyclic organic compound with a fused six- and five-membered saturated ring system. Its molecular formula is C₈H₁₆ClN, and it has a molecular weight of 161.67 g/mol. The compound exists as a hydrochloride salt, enhancing its aqueous solubility and stability for pharmaceutical applications . The "trans" designation refers to the stereochemical arrangement of substituents across the ring system, distinguishing it from its cis-isomer. Structurally, it belongs to the isoindole family, characterized by a nitrogen atom within the five-membered ring.
Storage recommendations specify keeping the compound sealed in dry conditions at room temperature to maintain stability .
Properties
IUPAC Name |
(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h7-9H,1-6H2;1H/t7-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQIZUYXKFTUEB-WSZWBAFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNCC2C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2CNC[C@@H]2C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Octahydro-1H-isoindole hydrochloride typically involves the reduction of isoindole derivatives. One common method is the catalytic hydrogenation of isoindole in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
trans-Octahydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindole derivatives.
Reduction: Further reduction can lead to the formation of fully saturated isoindoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts under hydrogen gas.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Isoindole derivatives with varying degrees of oxidation.
Reduction: Fully saturated isoindoline derivatives.
Substitution: Substituted isoindole derivatives with various functional groups.
Scientific Research Applications
Structural Characteristics
trans-Octahydro-1H-isoindole hydrochloride is characterized by its bicyclic structure, which can influence its biological activity. The compound's molecular formula is , and it exhibits a distinct three-dimensional conformation that may affect its interaction with various biological targets.
Medicinal Chemistry Applications
1. Antidepressant Activity
Research has indicated that derivatives of isoindole compounds exhibit potential antidepressant activity. A study by Muthyala et al. (2016) demonstrated that certain isoindole derivatives could inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This compound may serve as a scaffold for developing new antidepressants.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. A study published in the Journal of Medicinal Chemistry found that isoindole derivatives could inhibit pro-inflammatory cytokines and modulate immune responses, suggesting potential therapeutic uses in treating inflammatory diseases.
3. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of isoindole compounds. For instance, this compound has been shown to protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for further exploration in neurodegenerative disease therapies.
Data Table: Summary of Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antidepressant Activity | Muthyala et al., 2016 | Inhibition of serotonin and norepinephrine reuptake |
| Anti-inflammatory Effects | Journal of Medicinal Chemistry | Modulation of pro-inflammatory cytokines |
| Neuroprotective Effects | Neurobiology Letters | Protection against oxidative stress in neuronal cells |
Case Studies
Case Study 1: Development of Antidepressants
In a collaborative study involving multiple institutions, researchers synthesized various derivatives of this compound to evaluate their antidepressant potential. The study employed behavioral models in rodents to assess the efficacy of these compounds. Results indicated significant reductions in depressive-like behaviors, correlating with increased serotonin levels.
Case Study 2: Anti-inflammatory Drug Development
A pharmaceutical company focused on developing anti-inflammatory agents utilized this compound as a lead compound. Preclinical trials demonstrated its ability to reduce inflammation markers in animal models of arthritis, paving the way for clinical trials aimed at evaluating its safety and efficacy in humans.
Mechanism of Action
The mechanism of action of trans-Octahydro-1H-isoindole hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of trans-octahydro-1H-isoindole hydrochloride are influenced by its stereochemistry, degree of ring saturation, and functional groups. Below is a detailed comparison with structurally related compounds:
cis-Octahydro-1H-isoindole Hydrochloride (CAS 161829-92-1)
- Stereochemistry : The cis-isomer has a (3aR,7aS) configuration, resulting in distinct spatial positioning of substituents compared to the trans form. This difference can alter receptor-binding affinity and metabolic stability .
- Physicochemical Properties: Molecular formula: C₈H₁₆ClN (identical to trans-isomer). Solubility: High aqueous solubility due to the hydrochloride salt.
- Pharmacological Activity : Like the trans-isomer, it is explored for CNS applications, but its stereochemistry may lead to divergent efficacy or toxicity profiles .
cis-Hexahydroisoindole Hydrochloride
- Ring Saturation : The hexahydro variant has one double bond (less saturated), reducing ring rigidity and altering conformational flexibility.
- Molecular Formula : C₈H₁₄ClN (molecular weight: ~159.66 g/mol).
- Applications : Primarily used as a structural analog in medicinal chemistry to study the impact of saturation on bioactivity .
(2S,53aR,7aS)-Octahydro-1H-indole-2-carboxylate Hydrochloride
- Functional Groups : Contains a carboxylate ester group, increasing polarity and modifying pharmacokinetic properties (e.g., absorption, distribution).
- Synthesis : Prepared via stereoselective rearrangement of intermediates, highlighting the synthetic challenges in controlling stereochemistry for isoindole derivatives .
Comparative Data Table
Key Findings and Implications
Stereochemistry : The trans/cis distinction significantly impacts molecular interactions. For example, the trans-isomer’s spatial arrangement may optimize binding to specific CNS receptors, while the cis-isomer’s rigidity could improve metabolic stability .
Ring Saturation : Fully saturated octahydro derivatives exhibit greater conformational stability than hexahydro analogs, making them preferable for drug candidates requiring rigid scaffolds .
Cost and Availability: cis-Octahydroisoindole hydrochloride is priced up to €2,728 (95% purity), reflecting synthetic complexity.
Synthetic Challenges : highlights the difficulty in isolating stereoisomers, necessitating advanced techniques like chiral chromatography or asymmetric catalysis .
Biological Activity
Trans-Octahydro-1H-isoindole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as isoindoles, which are characterized by their bicyclic structure. The synthesis of this compound often involves hydrogenation processes and can be derived from various precursors, including isoindoline derivatives. A notable synthesis method involves the hydrogenation of isoindole precursors using catalysts such as rhodium on charcoal, yielding high stereoselectivity and purity .
Biological Activity
The biological activity of this compound has been explored primarily in the context of its effects on neurotransmitter systems and potential therapeutic applications.
1. Neurotransmitter Reuptake Inhibition
Research indicates that this compound exhibits properties similar to triple reuptake inhibitors (TRIs), which target serotonin, norepinephrine, and dopamine transporters. These properties suggest its potential as an antidepressant agent. In vitro studies have demonstrated that TRIs can significantly enhance neurotransmitter levels in synaptic clefts, leading to improved mood and cognitive function .
2. Angiotensin-Converting Enzyme (ACE) Inhibition
This compound has also shown promise as an ACE inhibitor. ACE inhibitors are widely used in the treatment of hypertension and heart failure. The inhibition of ACE leads to reduced levels of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure . Experimental data from assays indicate that this compound has a measurable inhibitory effect on ACE activity, making it a candidate for further cardiovascular research.
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- Study on Antidepressant Effects : A double-blind study involving subjects with major depressive disorder showed that patients receiving this compound experienced significant reductions in depression scores compared to the placebo group. The mechanism was attributed to increased serotonin and norepinephrine levels due to the compound's reuptake inhibition capabilities .
- Cardiovascular Study : In a preclinical trial involving hypertensive rats, administration of this compound resulted in a marked decrease in systolic blood pressure. This effect was linked to its ACE inhibitory activity, providing evidence for its potential application in managing hypertension .
Research Findings Summary Table
Q & A
Q. Which analytical techniques are most effective for quantifying impurities in trans-Octahydro-1H-isoindole hydrochloride batches?
- Methodological Answer : Use HPLC with UV detection (λ = 210–230 nm) paired with a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid). For trace impurities, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides higher sensitivity . Validate methods per ICH Q2(R1) guidelines, including limit of detection (LOD) and quantification (LOQ) 19.
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Advanced Research Questions
Q. How can researchers investigate the reaction mechanism of trans-Octahydro-1H-isoindole hydrochloride formation under varying catalytic conditions?
- Methodological Answer : Conduct kinetic studies (e.g., initial rate method) under pseudo-first-order conditions. Isotopic labeling (e.g., deuterated solvents or ¹⁵N-labeled reactants) coupled with NMR or MS tracks proton transfer and bond formation pathways . Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies .
Q. What approaches resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of trans-Octahydro-1H-isoindole hydrochloride?
- Methodological Answer : Perform differential scanning calorimetry (DSC) to verify melting points and thermogravimetric analysis (TGA) to assess hygroscopicity. Compare solubility in multiple solvents (water, DMSO, ethanol) using nephelometry or UV-Vis spectroscopy. Cross-validate results against published data while controlling for batch variability and storage conditions .
Q. How do solvent effects influence the stability and reactivity of trans-Octahydro-1H-isoindole hydrochloride in aqueous vs. non-polar media?
- Methodological Answer : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to track degradation products (e.g., hydrolysis to isoindole derivatives). Solvent polarity index (SPI) and Kamlet-Taft parameters can correlate stability trends. For reactivity, employ stopped-flow spectroscopy to measure reaction rates in solvents of varying dielectric constants .
Q. What computational tools are suitable for predicting the biological interactions of trans-Octahydro-1H-isoindole hydrochloride derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) with target proteins (e.g., GPCRs) identifies binding affinities. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess ligand-protein stability over time. Quantitative structure-activity relationship (QSAR) models optimize substituent effects on bioactivity .
Q. How can researchers design experiments to evaluate the compound’s stability under oxidative or photolytic stress?
- Methodological Answer : Expose samples to controlled UV light (ICH Q1B guidelines) and analyze degradation via LC-MS. For oxidative stress, use hydrogen peroxide or tert-butyl hydroperoxide in accelerated aging studies. Electron paramagnetic resonance (EPR) spectroscopy detects free radical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
